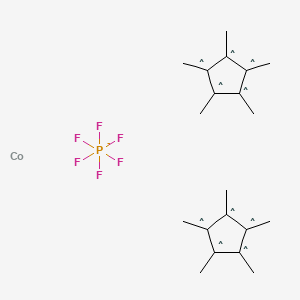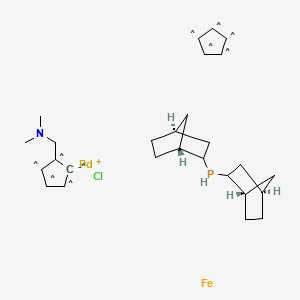
Titanocene bis(trifluoromethanesulfonate); 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanocene bis(trifluoromethanesulfonate) is an organometallic compound with the molecular formula C12H10F6O6S2Ti and a molecular weight of 476.18 g/mol This compound is typically found in a solid form, ranging in color from orange to amber to dark red . It is known for its high purity, often exceeding 97% .
Vorbereitungsmethoden
Titanocene bis(trifluoromethanesulfonate) can be synthesized through various methods. One common synthetic route involves the reaction of titanocene dichloride with trifluoromethanesulfonic acid in the presence of a suitable solvent. The reaction conditions typically require an inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Titanocene bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds using suitable reducing agents.
Substitution: The trifluoromethanesulfonate groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Titanocene bis(trifluoromethanesulfonate) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of titanocene bis(trifluoromethanesulfonate) involves its interaction with molecular targets such as DNA and proteins. In biological systems, it can form complexes with DNA, leading to the disruption of DNA replication and transcription processes, which is a key factor in its anticancer activity . The compound’s ability to act as a Lewis acid also plays a significant role in its catalytic activity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Titanocene bis(trifluoromethanesulfonate) can be compared with other similar compounds, such as:
Titanocene dichloride: Another organometallic compound with similar catalytic properties but different reactivity due to the presence of chloride ligands.
Titanocene difluoride: Similar in structure but with fluoride ligands, leading to different chemical properties and reactivity.
Titanocene diiodide: Contains iodine ligands, which also affect its reactivity and applications.
The uniqueness of titanocene bis(trifluoromethanesulfonate) lies in its trifluoromethanesulfonate ligands, which provide distinct chemical properties and reactivity compared to other titanocene derivatives.
Eigenschaften
InChI |
InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUXRBUQJOYABI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O6S2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)


![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)



![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)





